molecular formula C5H4F3N3O2 B1368413 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 919278-38-9

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B1368413
M. Wt: 195.1 g/mol
InChI Key: BSAZQIZFWLLKBU-UHFFFAOYSA-N
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Description

“4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The nitro group (-NO2) and trifluoroethyl group (-CF3) attached to the pyrazole ring could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of “4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” would consist of a pyrazole ring with a nitro group attached at the 4-position and a trifluoroethyl group attached at the 1-position . The presence of these groups could influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The chemical reactions of “4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” would depend on the specific conditions and reagents used. The nitro group is typically reactive and can undergo reduction to form amines . The trifluoroethyl group is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” would be influenced by its molecular structure. The presence of the nitro and trifluoroethyl groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis and Reactivity in Organic Chemistry : 3,4,5-Trinitro-1H-pyrazole, a related compound, has shown interesting reactivity in nucleophilic substitution reactions, providing insights into the synthesis of derivatives with potential applications in organic chemistry (Dalinger et al., 2013).

Applications in Herbicides

  • Herbicidal Chemistry : Pyrazole nitrophenyl ethers, similar in structure to 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have been identified as novel herbicides. These compounds inhibit protoporphyrinogen IX oxidase, crucial for weed control, indicating their potential as effective herbicides (Clark, 1996).

Energetic Materials and Explosives

  • High-Energy Density Materials : Nitropyrazoles with trinitromethyl moieties have been synthesized and characterized for their high density and positive heats of formation. Their potential as environmentally benign energetic materials is noteworthy (Dalinger et al., 2015).
  • Design of Energetic Materials : The synthesis of polynitro pyrazoles has been explored, focusing on their potential as energetic materials with balanced energy and stability. These compounds exhibit superior detonation properties, making them suitable for energetic material applications (Singh et al., 2021).

Structural and Spectroscopic Studies

  • X-ray Crystallography and Spectroscopy : Studies have been conducted on the crystal structures and spectroscopic properties of nitro-substituted pyrazoles, providing valuable insights into their molecular geometry and potential applications in materials science (Yang & Li, 2008).

Comparative Studies and Synthesis Methods

  • Comparative Analysis of Nitropyrazoles : A comprehensive review of the synthesis methods of various nitropyrazole compounds has been provided, highlighting their applications in explosives and the development of new energetic materials (Old Jun-lin, 2014).

Other Applications

  • Pharmaceutical Chemistry : Research has been conducted on the reactivity of substituted 4-nitrosopyrazoles in Diels-Alder reactions, indicating their potential in pharmaceutical applications and as inhibitors with antitumor effects (Volkova et al., 2021).

Safety And Hazards

The safety and hazards associated with “4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” would depend on its specific properties. Compounds containing nitro groups can be potentially explosive and should be handled with care . Additionally, compounds with trifluoroethyl groups may be harmful if ingested .

Future Directions

The future research directions for “4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” could involve exploring its potential applications, particularly in the field of medicinal chemistry where pyrazole derivatives are often used . Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZQIZFWLLKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599110
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS RN

919278-38-9
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com

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